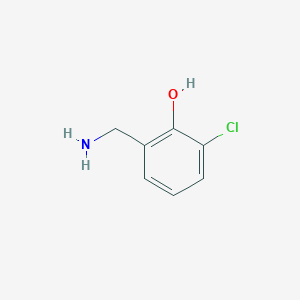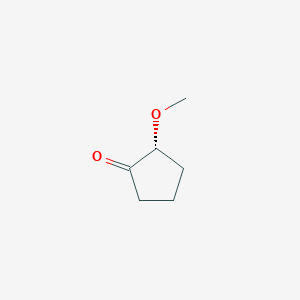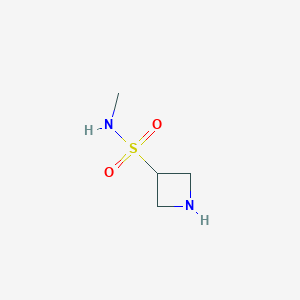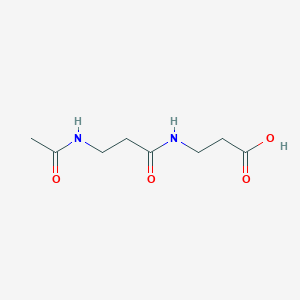
1-(2-Bromo-6-fluorophenyl)cyclobutanecarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Bromo-6-fluorophenyl)cyclobutanecarboxylic acid is an organic compound that features a cyclobutane ring attached to a carboxylic acid group, with a bromine and fluorine atom substituted on the phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromo-6-fluorophenyl)cyclobutanecarboxylic acid typically involves the following steps:
Formation of the cyclobutane ring: This can be achieved through cycloaddition reactions or by modifying existing cyclobutane derivatives.
Introduction of the carboxylic acid group: This is often done via carboxylation reactions.
Halogenation: The bromine and fluorine atoms are introduced through halogenation reactions, often using reagents like bromine and fluorine gas or their respective compounds under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-Bromo-6-fluorophenyl)cyclobutanecarboxylic acid can undergo various chemical reactions, including:
Substitution reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and reduction: The carboxylic acid group can be oxidized to form other derivatives or reduced to form alcohols.
Coupling reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling reactions: Palladium catalysts and boronic acids are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce complex biaryl compounds.
Wissenschaftliche Forschungsanwendungen
1-(2-Bromo-6-fluorophenyl)cyclobutanecarboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-(2-Bromo-6-fluorophenyl)cyclobutanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine atoms can influence the compound’s reactivity and binding affinity, affecting its overall biological activity. The cyclobutane ring provides a rigid framework that can enhance the compound’s stability and specificity in binding to its targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(2-Fluorophenyl)cyclobutanecarboxylic acid
- 1-(2-Bromo-4-fluorophenyl)cyclobutanecarboxylic acid
- 1-(3-Fluorophenyl)cyclobutanecarboxylic acid
Uniqueness
1-(2-Bromo-6-fluorophenyl)cyclobutanecarboxylic acid is unique due to the specific positioning of the bromine and fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds. This unique substitution pattern can lead to distinct properties and applications in various fields of research.
Eigenschaften
Molekularformel |
C11H10BrFO2 |
|---|---|
Molekulargewicht |
273.10 g/mol |
IUPAC-Name |
1-(2-bromo-6-fluorophenyl)cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C11H10BrFO2/c12-7-3-1-4-8(13)9(7)11(10(14)15)5-2-6-11/h1,3-4H,2,5-6H2,(H,14,15) |
InChI-Schlüssel |
XIJQYQZBFQPSLN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C1)(C2=C(C=CC=C2Br)F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


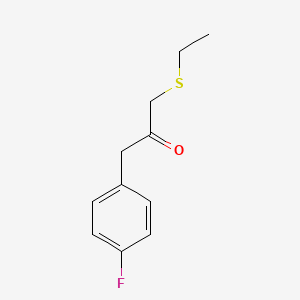
![1-[1-(4-Tert-butylphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13565301.png)
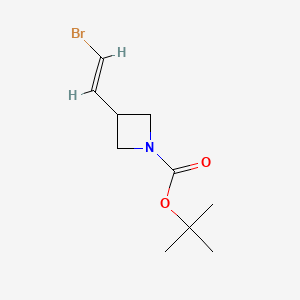
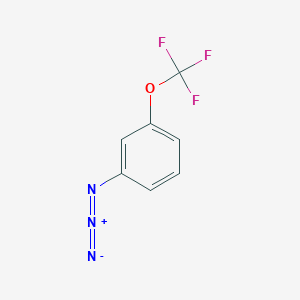

![1'-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethyl]-6,7-dihydro-5H-spiro[1-benzothiophene-4,4'-imidazolidine]-2',5'-dione](/img/structure/B13565322.png)
![2H,3H,4H-pyrano[2,3-c]pyridin-4-ol](/img/structure/B13565328.png)

